molecular formula C20H26N6O3 B7176771 N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide

N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B7176771
M. Wt: 398.5 g/mol
InChI Key: CUMZENKMLVEDFJ-UHFFFAOYSA-N
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Description

N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-3-29-18-8-9-21-19(24-18)25-10-12-26(13-11-25)20(28)23-17-6-4-16(5-7-17)14-22-15(2)27/h4-9H,3,10-14H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMZENKMLVEDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with an acetamidomethyl group through a Friedel-Crafts acylation reaction using acetamidomethyl chloride and a Lewis acid catalyst.

    Introduction of the Ethoxypyrimidinyl Group: The ethoxypyrimidinyl group is introduced via a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the ethoxypyrimidinyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: Employing continuous flow reactors for improved efficiency and scalability.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl and pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and Lewis acids for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.

    Biochemistry: Used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: Explored for its potential use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The ethoxypyrimidinyl group is crucial for binding to the active site of enzymes or receptors, while the acetamidomethyl group enhances its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Shares the piperazine and phenyl ring structure but differs in the substituents.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a similar piperazine ring but with different substituents on the pyridine and benzamide rings.

Uniqueness

N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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